

Molidustat pharmacokinetic studies in healthy volunteers

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Compound Focus: Molidustat

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Pharmacokinetic Parameters of Molidustat

The table below summarizes the key pharmacokinetic parameters of **molidustat** derived from studies in healthy male volunteers.

Parameter	Findings	Notes / Conditions
Absorption & Exposure	Rapid absorption; dose-dependent increase in C _{max} and AUC [1].	Median T _{max} : 0.25-0.75 hours [2].
Absolute Bioavailability (F)	59% (immediate-release tablets) [2] [3].	
Volume of Distribution (V _{ss})	39.3 - 50.0 L [2] [3].	Following IV administration.
Clearance (CL)	28.7 - 34.5 L/h (total body clearance) [2] [3].	Following IV administration.
Terminal Half-Life (t _{1/2})	4.64 - 10.40 hours [1].	After single oral dose (5-50 mg).

Parameter	Findings	Notes / Conditions
Metabolism	Extensive, primarily via N-glucuronidation to metabolite M-1 [2] [3].	M-1 is pharmacologically inactive [2].
Excretion	Primarily renal (90.7% of radioactivity) [2] [3].	Total recovery of administered dose: 97.0% [2].
Feces	~6% (as unchanged drug) [2] [3].	
Urine	~4% (as unchanged drug); ~85% of dose as metabolite M-1 [2] [3].	

Detailed Experimental Protocols

Here are the methodologies for two pivotal clinical studies that characterize the absorption, distribution, metabolism, and excretion (ADME) of **molidustat**.

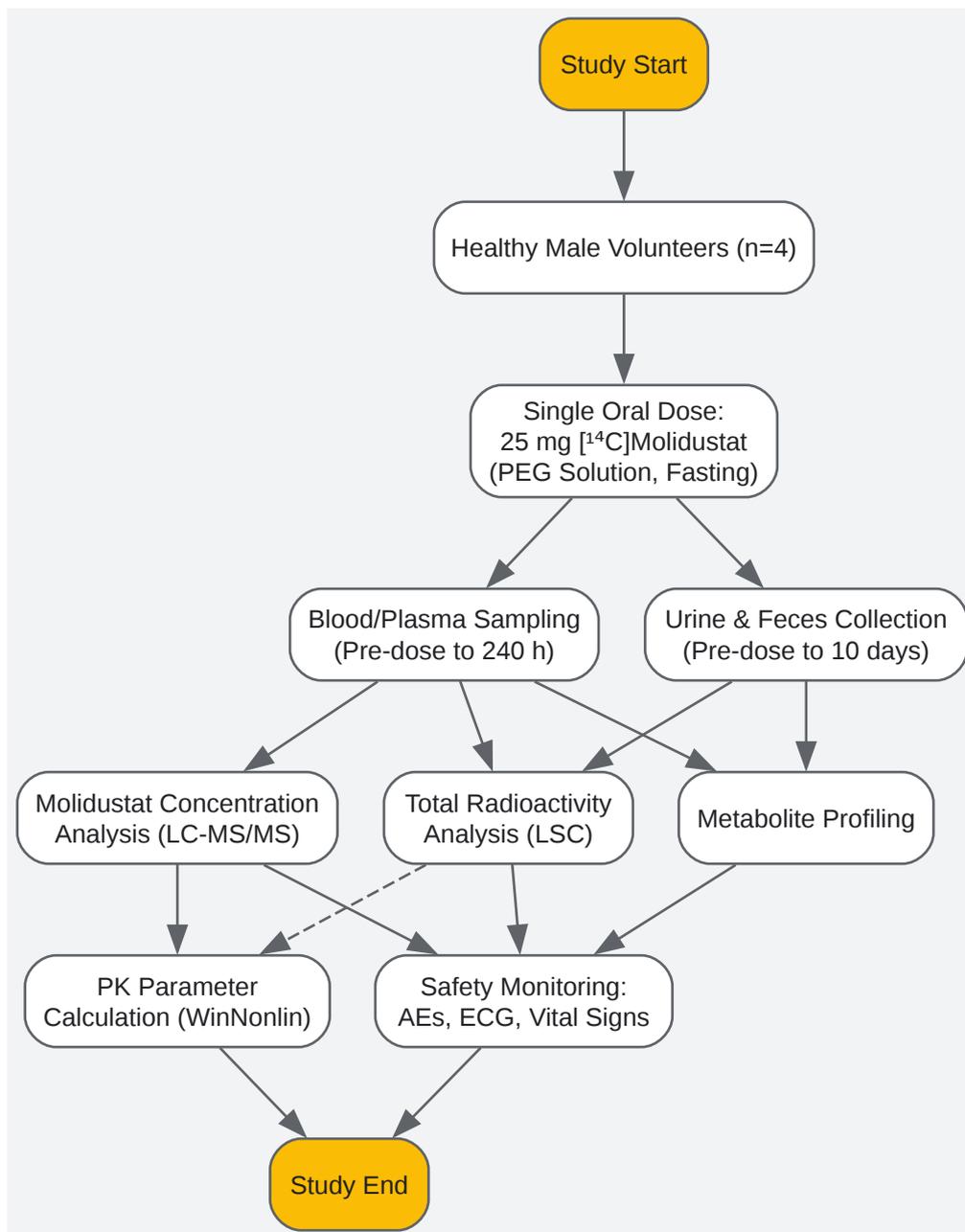
Study 1: Mass Balance Study (Using Radiolabelled [¹⁴C]Molidustat) [2]

This study aimed to investigate the metabolism, excretion pattern, mass balance, and pharmacokinetics of **molidustat**.

- **Study Design:** Non-randomized, open-label.
- **Participants:** Healthy white males (n=4), aged 45-65, BMI 18-30 kg/m².
- **Dose Administration:** A single oral dose of 25 mg **molidustat** (containing 3.57 MBq of [¹⁴C]**molidustat**) administered as a solution in a polyethylene glycol (PEG)-based diluent under fasting conditions [2].
- **Sample Collection:**
 - **Blood/Plasma:** Collected pre-dose and at multiple time points up to 240 hours post-dose [2].
 - **Urine & Feces:** Collected pre-dose and in intervals up to 10 days post-dose [2].
- **Bioanalysis:**
 - **Molidustat Concentration:** Determined in plasma using protein precipitation with acetonitrile, followed by LC-MS/MS analysis [2].

- **Total Radioactivity:** Measured in blood, plasma, urine, and feces homogenates using liquid scintillation counting (LSC) [2].
- **Metabolite Profiling:** Performed on plasma and excreta samples [2].
- **Pharmacokinetic Analysis:** Parameters (AUC, C_{max}, t_{max}, t_{1/2}) were calculated using non-compartmental methods with WinNonlin software [2].
- **Safety Monitoring:** Adverse events, physical examination, ECG, vital signs, and clinical laboratory tests were recorded [2].

The workflow of this mass balance study is summarized in the following diagram:



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Study 2: Absolute Bioavailability and Pharmacodynamics [2] [3]

This study investigated the absolute bioavailability and pharmacodynamics (effect on EPO levels) of **molidustat**.

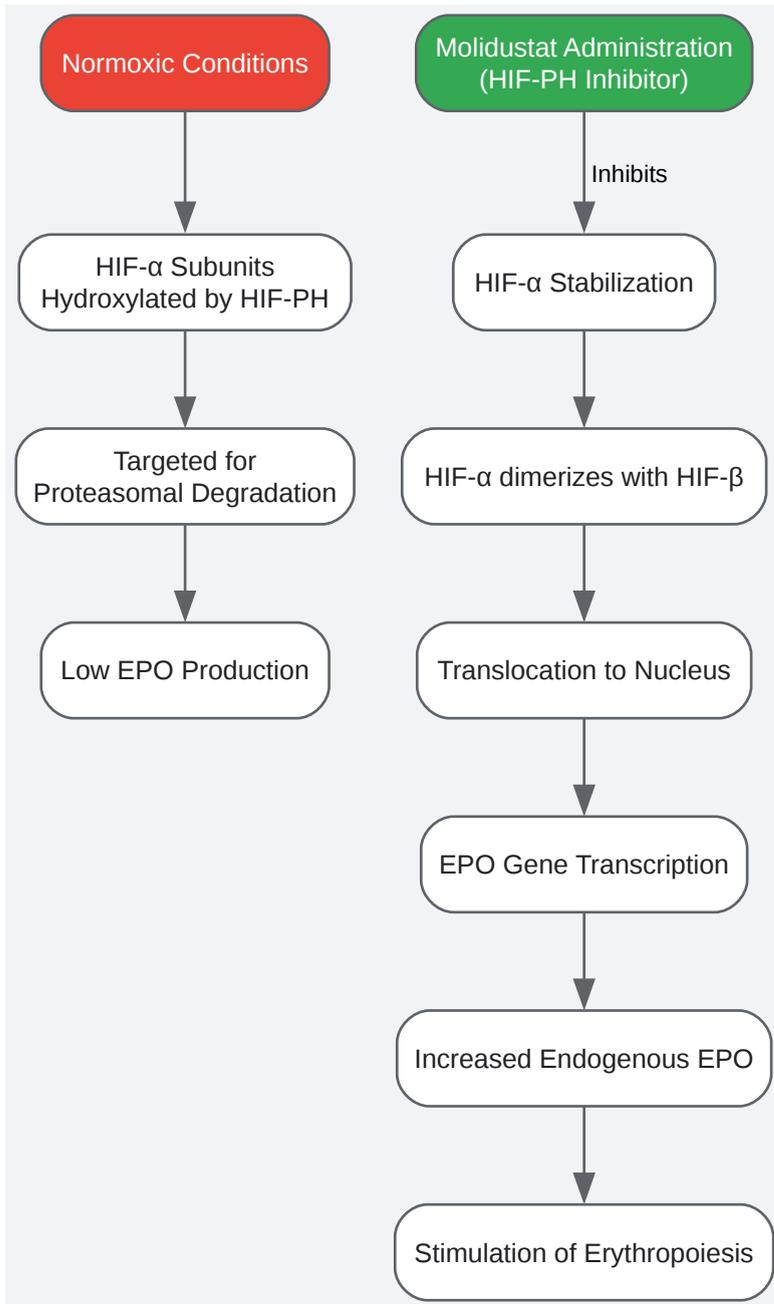
- **Study Design:** A two-part study.
 - **Part 1 (n=12) & Part 2 (n=16):** Healthy male volunteers.
- **Dose Administration:**
 - **Oral: Molidustat** immediate-release tablets.
 - **Intravenous (IV): Molidustat** administered at doses of 1, 5, and 25 mg for comparison [2] [3].
- **Assessments:**
 - **Pharmacokinetics:** Blood sampling for plasma concentration-time profiles after oral and IV administration to calculate absolute bioavailability ($F = \text{AUC}_{\text{oral}} / \text{AUC}_{\text{IV}}$).
 - **Pharmacodynamics:** Measurement of endogenous serum erythropoietin (EPO) levels over time [2] [3].

Application Notes for Researchers

- **Drug-Drug Interactions:** Concomitant administration of oral iron supplements (e.g., iron(II) sulphate) significantly reduces the absorption of **molidustat**, decreasing its AUC and C_{max} by 50-75% and blunting the EPO response [4]. To mitigate this, **stagger administration by at least 4 hours** before taking **molidustat** [4]. Calcium supplements also reduce **molidustat** absorption but to a lesser extent, with no significant impact on EPO response [4].
- **Key Considerations for Protocol Design:**
 - **Population:** Early-phase studies were conducted in healthy white male volunteers [1] [2].
 - **Formulation:** Both PEG-based oral solutions and immediate-release tablets have been used [1] [4].
 - **Food Effect:** A standardized breakfast was used to assess the effect of food on drug interactions [4].
 - **Bioanalysis:** LC-MS/MS is the preferred method for quantifying **molidustat** concentrations in plasma [2].

Mechanism of Action and Pharmacodynamic Response

Molidustat is a hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor. Its mechanism and downstream effects are illustrated below:



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The pharmacodynamic proof-of-concept was established in a first-in-human study, where single oral doses of **molidustat** (12.5 mg and above) elicited a **dose-dependent increase in endogenous EPO** [1]. The time course of EPO levels resembled normal diurnal variation, peaking at approximately **12 hours post-dose** and returning to baseline after **24-48 hours** [1].

Conclusion

In summary, the pharmacokinetic profile of **molidustat** in healthy volunteers is characterized by rapid oral absorption, moderate systemic clearance, a volume of distribution indicating distribution into tissues, and a half-life suitable for once-daily dosing. Its metabolism and excretion are well-understood, with a major inactive metabolite cleared renally. Researchers should pay close attention to drug-drug interactions with multivalent cations like iron when designing clinical protocols.

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